![molecular formula C15H19FN2O5 B3027070 (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233859-96-5](/img/structure/B3027070.png)
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate
Overview
Description
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a pyrrolidine derivative that has shown promising results in the areas of drug design, chemical synthesis, and biological studies.
Scientific Research Applications
Enantioselective Synthesis
(R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate has been utilized in enantioselective synthesis processes. For instance, Chung et al. (2005) described its use in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This method achieved high yields and enantiomeric excesses, indicating its efficiency in producing chiral pyrrolidine derivatives (Chung et al., 2005).
Catalysis and Oxidation Processes
The compound has applications in catalysis and oxidation processes. Ratnikov et al. (2011) explored the use of dirhodium caprolactamate in the oxidation of phenols and anilines, which involves the generation of the tert-butylperoxy radical from tert-butyl hydroperoxide. This study highlights the role of (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate in facilitating selective oxidation reactions (Ratnikov et al., 2011).
Radioprotective Effects
X. Qin et al. (2009) synthesized novel chiral nitronyl nitroxyl radicals, including variants of (R)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate, to evaluate their cytotoxic and radioprotective effects. These compounds were assessed in rat glioma C6 cells, indicating their potential application in radioprotection (Qin et al., 2009).
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential in the development of novel drugs. For example, Di Cesare et al. (1992) synthesized derivatives characterized by chiral aminopyrrolidine substituents, indicating the compound's relevance in synthesizing potential therapeutic agents (Di Cesare et al., 1992).
Crystallography and Molecular Structure
In the field of crystallography, the compound has been used to understand molecular structures better. Naveen et al. (2007) synthesized and characterized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using mixed anhydride methods, showcasing the structural insights that can be gained from such studies (Naveen et al., 2007).
properties
IUPAC Name |
tert-butyl (3R)-3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-5-4-10(18(20)21)8-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCFZZURSRZZKF-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=C(C=C(C=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144075 | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1233859-96-5 | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (3R)-3-(2-fluoro-4-nitrophenoxy)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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